4-Chlorophenyl 4-chloro-3-methylbenzenesulfonate
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Overview
Description
4-Chlorophenyl 4-chloro-3-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chlorophenyl group and a chloromethylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-chloro-3-methylbenzenesulfonate typically involves the reaction of 4-chlorophenol with 4-chloro-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-chloro-3-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The chlorophenyl and chloromethyl groups can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chlorophenyl 4-chloro-3-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-chloro-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenyl 4-methylbenzenesulfonate: Similar in structure but with a methyl group instead of a chloromethyl group.
4-Chloro-3-(trifluoromethyl)phenyl derivatives: These compounds have a trifluoromethyl group, which can significantly alter their chemical properties and reactivity.
Uniqueness
4-Chlorophenyl 4-chloro-3-methylbenzenesulfonate is unique due to the presence of both chlorophenyl and chloromethylbenzenesulfonate groups. This combination imparts specific chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C13H10Cl2O3S |
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Molecular Weight |
317.2 g/mol |
IUPAC Name |
(4-chlorophenyl) 4-chloro-3-methylbenzenesulfonate |
InChI |
InChI=1S/C13H10Cl2O3S/c1-9-8-12(6-7-13(9)15)19(16,17)18-11-4-2-10(14)3-5-11/h2-8H,1H3 |
InChI Key |
OQHLOTKSUKUVPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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